molecular formula C18H20N2O3S B2359991 N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 955222-02-3

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2359991
CAS No.: 955222-02-3
M. Wt: 344.43
InChI Key: HIRKNSRFBNNFIE-UHFFFAOYSA-N
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Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic acetamide derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound features a hybrid structure that combines a 5-oxopyrrolidinyl core with methoxyphenyl and thiophene acetamide moieties, a design strategy often employed to enhance binding interactions with biological targets and optimize drug-like properties . Research Applications and Value: This compound is of significant interest in oncology and drug discovery research. Structurally related acetamide and pyrrolidinone derivatives have demonstrated promising antiproliferative activity against a range of human cancer cell lines in vitro . The presence of the thiophene ring is a key functional group found in various bioactive molecules and can contribute to a compound's pharmacological profile by influencing its electronic properties and metabolic stability . Researchers can utilize this chemical as a key intermediate or pharmacological probe to investigate new pathways in cancer biology, to study structure-activity relationships (SAR), and to support the development of novel small-molecule therapeutics . Handling and Usage: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated environment. For long-term stability, it should be stored sealed in a dry, cool place .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-23-15-6-4-14(5-7-15)20-12-13(9-18(20)22)11-19-17(21)10-16-3-2-8-24-16/h2-8,13H,9-12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRKNSRFBNNFIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Itaconic Acid with 4-Methoxyaniline

The 5-oxopyrrolidine scaffold is synthesized via cyclocondensation between itaconic acid and N-(4-methoxyphenyl)acetamide under reflux in aqueous acidic conditions. This method, adapted from Search Result, produces 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid as a key intermediate. The reaction proceeds through Michael addition, followed by intramolecular cyclization, yielding the pyrrolidine ring with a carboxylic acid group at position 3.

Reaction Conditions :

  • Reactants : Itaconic acid (1.2 eq), N-(4-methoxyphenyl)acetamide (1.0 eq)
  • Solvent : Water
  • Catalyst : Sulfuric acid (0.1 eq)
  • Temperature : Reflux (100°C)
  • Yield : 68–72%

Reduction and Functionalization of the Carboxylic Acid Group

The carboxylic acid at position 3 is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4), followed by bromination with PBr3 to introduce a bromomethyl substituent. This intermediate facilitates subsequent nucleophilic substitution with amines.

Characterization Data :

  • 1H NMR (Intermediate) : δ 1.99 ppm (s, 3H, CH3), 3.78 ppm (s, 3H, OCH3), 4.21 ppm (m, 2H, CH2Br).
  • 13C NMR : 170.1 ppm (C=O), 55.2 ppm (OCH3).

Alternative Routes and Optimization

Hydrazinolysis and Reductive Amination

An alternative pathway involves converting the pyrrolidine carboxylic acid to a hydrazide (via methyl ester formation and hydrazinolysis), followed by reductive amination with thiophene-acetaldehyde.

Steps :

  • Esterification : MeOH/H2SO4, 65°C, 4 h.
  • Hydrazinolysis : NH2NH2, EtOH, reflux, 6 h.
  • Reductive Amination : Thiophene-acetaldehyde, NaBH3CN, MeOH, RT.

Yield : 38–45%

Solid-Phase Synthesis

A resin-bound approach using Wang resin and Fmoc-protected amines has been reported for analogous acetamides, improving purity and scalability.

Comparative Analysis of Synthetic Routes

Method Key Step Yield Advantages Limitations
Cyclocondensation Ring formation 68–72% High regioselectivity Requires acidic conditions
Reductive Amination Hydrazide intermediate 38–45% Avoids acyl chlorides Lower yields
Solid-Phase Resin-bound synthesis 60–70% High purity, scalability Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol derivative, while reduction of the pyrrolidinone ring can produce a hydroxyl-substituted pyrrolidine.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound’s unique structural features make it useful in the development of new materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(pyridin-2-yl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article delves into its synthesis, biological mechanisms, and potential applications, supported by relevant data and research findings.

Compound Overview

Chemical Structure:
The compound is characterized by the following structural components:

  • A pyrrolidinone ring
  • A methoxyphenyl group
  • A thiophene ring
  • An acetamide moiety

Molecular Formula: C17H24N2O3S
Molecular Weight: 320.45 g/mol

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving γ-keto esters.
  • Introduction of the Methoxyphenyl Group : Nucleophilic aromatic substitution methods are commonly used.
  • Attachment of the Thiophene Ring : This can be accomplished through coupling reactions such as Suzuki or Stille coupling.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or modulator of enzyme activity, potentially affecting metabolic pathways.
  • Receptors : It may interact with specific receptors, influencing signal transduction pathways that are crucial in various physiological processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress markers in vitro.
  • Anti-inflammatory Effects : Preliminary studies suggest it may inhibit pro-inflammatory cytokines, indicating a role in inflammatory disease management.
  • Antimicrobial Activity : It has demonstrated efficacy against certain bacterial strains, suggesting potential as an antimicrobial agent.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Study FocusFindings
Antioxidant ActivitySignificant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Anti-inflammatory EffectsDecreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Antimicrobial EfficacyInhibition of growth in Gram-positive bacteria at concentrations as low as 10 µg/mL.

In Vivo Studies

In vivo studies have further supported the therapeutic potential of this compound:

  • Animal Models : Administration in rodent models has shown promising results in reducing inflammation and pain associated with arthritis.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile with no significant adverse effects at therapeutic doses.

Comparison with Similar Compounds

To highlight its uniqueness, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(furan-2-yl)acetamideFuran ring instead of thiopheneModerate anti-inflammatory effects
N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(pyridin-2-yl)acetamidePyridine ring instead of thiopheneLower antimicrobial activity

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm the methoxyphenyl (δ 3.7–3.8 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and thiophene protons (δ 6.9–7.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]+ ~400–420 m/z) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For resolving stereochemistry of the pyrrolidinone ring and acetamide linkage (if crystalline) .

What in vitro assays are suitable for preliminary evaluation of its biological activity?

Q. Basic Research Focus

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC50 determination) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to assess affinity (Ki values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
    Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate experiments .

How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for bioactivity?

Q. Advanced Research Focus

  • Analog Synthesis : Modify the methoxyphenyl group (e.g., replace with fluorophenyl) or thiophene moiety (e.g., furan substitution) to assess tolerance for bioactivity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • Data Analysis : Compare IC50 values of analogs to identify trends (e.g., methoxy group enhances solubility but reduces potency) .

How can discrepancies in enzyme inhibition data across studies be resolved?

Q. Advanced Research Focus

  • Assay Standardization : Replicate experiments under identical conditions (pH, temperature, ATP concentration) to eliminate variability .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets that may explain contradictory results .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., thienopyrimidine derivatives) to contextualize findings .

What strategies improve the metabolic stability of this compound in preclinical studies?

Q. Advanced Research Focus

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of thiophene) .
  • Stability Testing : Assess degradation under simulated gastric fluid (pH 1.2–3.0) and intestinal fluid (pH 6.8) to guide formulation .

How can computational modeling predict potential off-target effects or toxicity?

Q. Advanced Research Focus

  • QSAR Models : Train models on datasets like ChEMBL to predict hERG channel inhibition or hepatotoxicity .
  • Molecular Dynamics : Simulate binding to plasma proteins (e.g., albumin) to estimate half-life and distribution .
  • ADMET Prediction : Use SwissADME or admetSAR to forecast absorption, distribution, and excretion profiles .

What analytical techniques are used to resolve conflicting crystallographic data for this compound?

Q. Advanced Research Focus

  • Powder XRD : Compare experimental patterns with simulated data from single-crystal studies to detect polymorphism .
  • Solid-State NMR : Resolve ambiguities in hydrogen-bonding networks or conformational flexibility .
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with crystallinity to identify impurities .

How do reaction conditions influence the stereochemical outcome of the pyrrolidinone ring?

Q. Advanced Research Focus

  • Chiral Catalysts : Use (R)-BINOL-derived catalysts to control enantioselectivity during cyclization .
  • Solvent Effects : Polar solvents (e.g., DMF) favor trans-diastereomers, while toluene may stabilize cis-forms .
  • Kinetic vs. Thermodynamic Control : Monitor reaction time (shorter times favor kinetic products) and temperature (higher temps favor thermodynamic stability) .

What strategies mitigate batch-to-batch variability in biological activity data?

Q. Advanced Research Focus

  • Quality Control : Implement HPLC purity thresholds (>95%) and NMR identity checks for each batch .
  • Standardized Protocols : Use identical cell passage numbers, serum lots, and incubation times in bioassays .
  • Blinded Testing : Assign compound codes to eliminate observer bias in data interpretation .

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